molecular formula C18H27ClN2O3 B6033979 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide

Cat. No. B6033979
M. Wt: 354.9 g/mol
InChI Key: KCIBMBAIHYWDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide is a chemical compound that is commonly known as CR6086. It is a selective glucocorticoid receptor modulator (SGRM) that has been studied for its potential therapeutic applications in various medical conditions. The purpose of

Mechanism of Action

CR6086 works by selectively modulating the glucocorticoid receptor, which plays a key role in regulating the body's response to stress and inflammation. By selectively targeting this receptor, CR6086 can reduce inflammation without causing the side effects associated with traditional glucocorticoid therapy.
Biochemical and Physiological Effects:
CR6086 has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to reduce airway inflammation and improve lung function in animal models of chronic obstructive pulmonary disease. In addition, CR6086 has been shown to inhibit the growth of certain cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using CR6086 in lab experiments is its selectivity for the glucocorticoid receptor, which allows researchers to study the effects of glucocorticoid receptor modulation without the confounding effects of traditional glucocorticoid therapy. However, one limitation of using CR6086 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on CR6086. One area of interest is its potential use in the treatment of inflammatory bowel disease, as early studies have shown promising results. Another area of interest is its potential use in combination with other cancer treatments, as it has been shown to enhance the efficacy of certain chemotherapy drugs. Finally, further research is needed to fully understand the mechanism of action of CR6086 and its potential applications in other medical conditions.

Synthesis Methods

The synthesis of CR6086 involves several steps, including the reaction of 4-chloro-3-methylphenol with 2-bromo-2-methylpropionyl bromide to form 2-(4-chloro-3-methylphenoxy)-2-methylpropanoic acid. The acid is then converted to the corresponding acid chloride, which is reacted with 3-(4-morpholinyl)propylamine to form CR6086.

Scientific Research Applications

CR6086 has been studied for its potential therapeutic applications in various medical conditions, including inflammatory bowel disease, chronic obstructive pulmonary disease, and rheumatoid arthritis. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(3-morpholin-4-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3/c1-14-13-15(5-6-16(14)19)24-18(2,3)17(22)20-7-4-8-21-9-11-23-12-10-21/h5-6,13H,4,7-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBMBAIHYWDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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